![molecular formula C14H20ClN3O2 B13880863 1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B13880863.png)
1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine is an organic compound that features a piperazine ring substituted with a 2-chloro-5-nitrophenylmethyl group and a propan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine typically involves the reaction of 2-chloro-5-nitrobenzyl chloride with 4-propan-2-ylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products:
Reduction: 1-[(2-Amino-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives of the compound being studied.
Comparación Con Compuestos Similares
- 1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile
- 1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine
Comparison: 1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine is unique due to the presence of both a propan-2-yl group and a piperazine ring, which may confer distinct physicochemical properties and biological activities compared to its analogs. The specific substitution pattern can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H20ClN3O2 |
|---|---|
Peso molecular |
297.78 g/mol |
Nombre IUPAC |
1-[(2-chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C14H20ClN3O2/c1-11(2)17-7-5-16(6-8-17)10-12-9-13(18(19)20)3-4-14(12)15/h3-4,9,11H,5-8,10H2,1-2H3 |
Clave InChI |
IBKYGWNFZOKKKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one](/img/structure/B13880786.png)
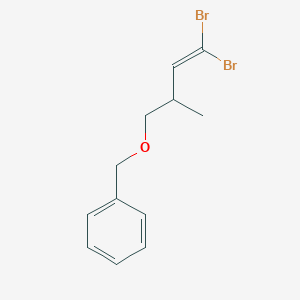
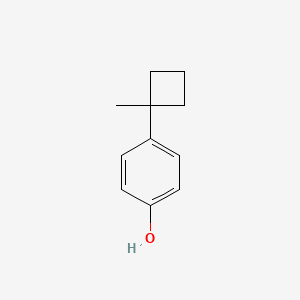
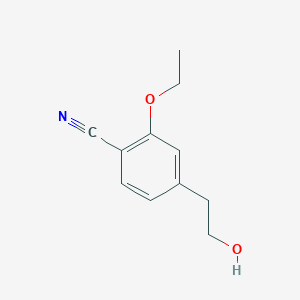
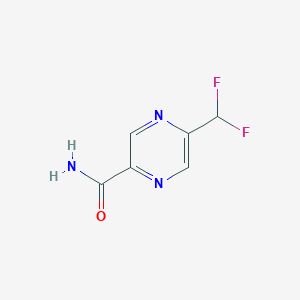
![[1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B13880831.png)

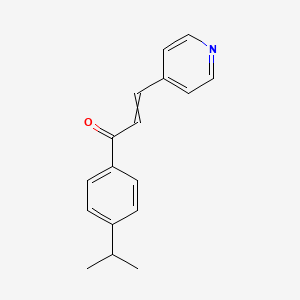

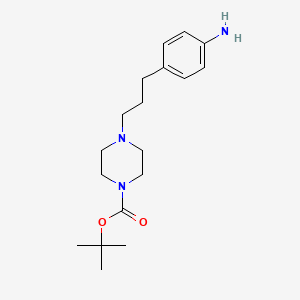
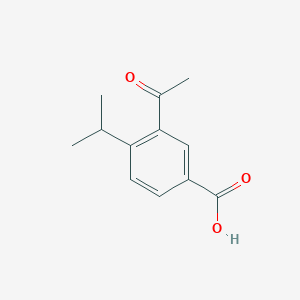

![4-{Imidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13880865.png)
